3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound It is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of tetrahydrothiophene 1,1-dioxide.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, commonly using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using batch reactors.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Sulfides.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique structure.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxytetrahydrothiophene 1,1-dioxide: Similar structure but with different positioning of functional groups.
Tetrahydrothiophene 1,1-dioxide: Lacks the amino and hydroxyl groups.
3-Aminotetrahydrothiophene: Lacks the sulfone group.
Uniqueness
3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-1,1-dioxothiolan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4,6H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFZARHVQFOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.